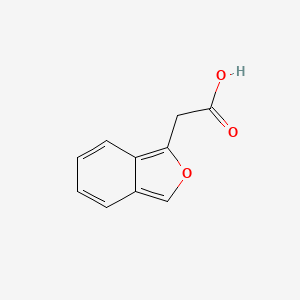

2-Benzofuraneacetic acid

Description

Significance as a Privileged Chemical Scaffold in Heterocyclic Chemistry Research

The benzofuran (B130515) ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for the discovery of new therapeutic agents. The benzofuran moiety is present in numerous natural products and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.net

The addition of an acetic acid group at the 2-position of the benzofuran ring provides a crucial point for chemical elaboration. This carboxylic acid function can be readily converted into a variety of other functional groups, such as esters and amides, allowing for the systematic modification of the molecule's physicochemical properties. This strategic derivatization is a cornerstone of modern drug discovery, enabling the optimization of a compound's potency, selectivity, and pharmacokinetic profile.

Recent research has highlighted the potential of 2-benzofuraneacetic acid derivatives in various therapeutic areas. For instance, a 2023 study published in RSC Advances detailed the synthesis of a series of N-aryl amides of 2-benzofuranylacetic acid and evaluated their in vitro activity against the phytopathogenic fungus Fusarium oxysporum. researchgate.netrsc.org The study presented the gram-scale synthesis of the parent acid and tested ten different amide derivatives, demonstrating the utility of this scaffold in the development of potential antifungal agents. rsc.orgdntb.gov.ua

Furthermore, patents have been filed for novel benzoylbenzofurane derivatives, synthesized from this compound, for the treatment of cardiac arrhythmias. epo.orggoogle.com These developments underscore the compound's role as a key intermediate in the creation of new and potentially life-saving medications. The exploration of its derivatives as auxin-like molecules in plant physiology also points to its broader significance in chemical biology. scispace.comarchive.org

Historical Context of Benzofuran Derivatives in Scientific Inquiry

The scientific journey of benzofuran derivatives dates back to the 19th century. The parent compound, benzofuran (also known as coumarone), was first synthesized in 1870 by the English chemist William Henry Perkin. This pioneering work laid the groundwork for over a century of research into the chemistry and biological activity of this important class of heterocyclic compounds.

Initially, benzofuran was primarily extracted from coal tar. google.com However, the development of synthetic methodologies, such as the Perkin rearrangement and various cyclization strategies, has enabled chemists to construct the benzofuran ring system with a high degree of control over its substitution pattern. This has been instrumental in the exploration of its structure-activity relationships.

Historically, research into benzofuran derivatives has been driven by their presence in a wide array of naturally occurring compounds with potent biological effects. This has inspired chemists to synthesize and evaluate a vast number of analogues, leading to the discovery of compounds with anti-inflammatory, antimicrobial, and anticancer properties. The sustained interest in this scaffold is a testament to its enduring importance in the field of organic and medicinal chemistry.

Research Findings on 2-Benzofuranylacetic Acid Amide Derivatives

A study by Mahecha-Mahecha et al. (2023) investigated the antifungal properties of various amides derived from 2-benzofuranylacetic acid against Fusarium oxysporum. The findings from this research are summarized in the table below.

| Compound | Amine Moiety | Yield (%) | Antifungal Activity (% Inhibition at 100 ppm) |

| 14a | Aniline | 75 | 55 |

| 14b | 4-Fluoroaniline | 72 | 60 |

| 14c | 4-Chloroaniline | 80 | 65 |

| 14d | 4-Bromoaniline | 78 | 70 |

| 15a | 2-Hydroxyaniline | 65 | 85 |

| 15b | 4-Hydroxyaniline | 70 | 90 |

| 16a | 2-Methoxyaniline | 68 | 75 |

| 16b | 4-Methoxyaniline | 73 | 80 |

| 17a | 2-Aminopyridine | 55 | 45 |

| 17b | 4-Aminopyridine | 60 | 50 |

Data sourced from a 2023 study on the synthesis and in vitro activity of 2-benzofuranylacetic acid amides. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-benzofuran-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-10(12)5-9-8-4-2-1-3-7(8)6-13-9/h1-4,6H,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVSVNDNDFORGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=COC(=C2C=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Benzofuraneacetic Acid and Its Analogues

Catalytic Reaction Strategies for Benzofuraneacetic Acid Core Formation

The formation of the benzofuran (B130515) ring system is a critical step in the synthesis of 2-Benzofuraneacetic acid. Modern catalytic strategies, employing a range of transition metals and acid catalysts, have largely superseded classical methods, offering milder conditions and broader substrate scopes.

Palladium-Catalyzed Synthetic Routes for Benzofuran Derivatives

Palladium catalysis is a cornerstone in the synthesis of benzofuran derivatives, offering robust and versatile methods for C-C and C-O bond formation. nih.gov A prominent strategy involves the Sonogashira coupling of terminal alkynes with 2-iodophenols, followed by an intramolecular cyclization, often facilitated by both palladium and a copper co-catalyst. nih.gov Another powerful approach is the palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids, which can produce a variety of 2,3-disubstituted benzofurans. dntb.gov.uasemanticscholar.org Depending on the substituents of the phenol (B47542) precursor, this method can yield either 2,3-dialkylbenzofurans or 2-alkyl-3-methylene-2,3-dihydrobenzofurans with high regioselectivity. dntb.gov.uasemanticscholar.org

Furthermore, palladium-catalyzed intramolecular C-H functionalization provides a direct route to the benzofuran core. For instance, Pd(II)-catalyzed oxidative carbocyclizations can yield highly substituted benzofurans and dihydrobenzofurans through a process similar to Heck cyclizations. acs.org The choice of ligands, such as bulky, electron-rich phosphines, is often crucial for achieving high activity and yields in these transformations. acs.org

| Reactants | Catalyst System | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Iodophenols and Terminal Alkynes | (PPh3)PdCl2 / CuI | Triethylamine, Heat | Substituted Benzofurans | Good to Excellent | nih.gov |

| Phenols and Alkenylcarboxylic Acids | Pd(OAc)2 / Cu(OAc)2·H2O | Oxygen Atmosphere | 2,3-Disubstituted Benzofurans | High | semanticscholar.org |

| Aryl Boronic Acids and 2-(2-Formylphenoxy) Acetonitriles | Pd(OAc)2 / bpy | Toluene, 90 °C | Benzoyl-Substituted Benzofurans | 58-94% | nih.gov |

| o-Bromobenzyl Ketones | Pd2(dba)3 / IPr | Cs2CO3, o-xylene, 100 °C | 2-Arylbenzofurans | High Conversion | nih.gov |

Gold- and Silver-Catalyzed Approaches in Benzofuran Ring Construction

Homogeneous gold catalysis has emerged as a powerful tool for activating alkynes and alkenes toward nucleophilic attack, making it highly suitable for benzofuran synthesis. rsc.org Gold(I)-NHC (N-heterocyclic carbene) complexes are particularly effective in catalyzing the migratory cyclization of 2-alkynylaryl ethers to form 2,3-disubstituted benzofurans, often with low catalyst loading and at room temperature. rsc.orgmorressier.com Another innovative gold-catalyzed method involves an intermolecular alkoxylation/Claisen rearrangement/condensation cascade starting from readily available quinols and alkynyl esters to produce diverse benzofuran derivatives. nih.govacs.orgacs.org

Silver catalysts, though sometimes used in conjunction with gold, also have independent applications in benzofuran synthesis. Silver(I) salts can catalyze cascade reactions, such as the Michael addition-annulation of 4-alkyl-2-ynylphenols and indoles, to construct functionalized benzofurans. rsc.orgnih.gov These reactions often proceed through the activation of an alkyne group by the silver catalyst, promoting intramolecular nucleophilic attack by a nearby oxygen atom. rsc.org

| Catalyst | Reactants | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Gold(I)-NHC Complex | 2-Alkynylaryl Benzyl Ethers | Migratory Cyclization | 2,3-Disubstituted Benzofurans | rsc.orgmorressier.com |

| Gold Catalyst | Quinols and Alkynyl Esters | Alkoxylation/Claisen Rearrangement Cascade | Diverse Benzofuran Derivatives | acs.orgacs.org |

| Silver(I) Triflate (AgOTf) | 4-Alkyl-2-ynylphenols and Indoles | Cascade Michael Addition-Annulation | 4-Indolebenzofurans | rsc.orgnih.gov |

| Silver(I) Oxide | - | Multicomponent Synthesis | Benzofuran-pyrroles | researchgate.net |

Copper-Catalyzed Transformations for Benzofuraneacetic Acid Precursors

Copper-based catalysts offer a cost-effective and efficient alternative for synthesizing benzofuran precursors. acs.org A notable method is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.org This transformation involves a sequential nucleophilic addition and oxidative cyclization, accommodating a wide variety of substrates. rsc.org Copper catalysts have also been successfully employed for the ring closure of aryl o-bromobenzyl ketones. nih.gov

In the pursuit of greener chemistry, protocols using water as a solvent have been developed. A copper-TMEDA (tetramethylethylenediamine) complex has been shown to effectively catalyze the transformation of ketone derivatives into the corresponding benzofurans in neat water, with the catalyst being reusable. acs.org

| Catalyst System | Reactants | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Copper Catalyst | Phenols and Alkynes | Molecular Oxygen, One-pot | Polysubstituted Benzofurans | - | rsc.org |

| Copper Chloride / DBU | Salicylaldehyde-derived Schiff Bases and Alkenes | DMF | Trifluoroethyl-substituted Benzofurans | 45-93% | nih.govacs.org |

| CuI / TMEDA | Deoxybenzoin | Neat Water | 2-Phenylbenzofuran | 91% | acs.org |

| Copper Bromide | Salicylaldehydes, Amines, Calcium Carbide | DMSO, Water | Amino-substituted Benzofurans | 70-91% | nih.gov |

Brønsted Acid-Catalyzed Cyclization Processes for Benzofuran Derivatives

Brønsted acid-mediated reactions represent a metal-free approach to constructing the benzofuran core. nih.gov These reactions have gained significant traction for their ability to facilitate carbon-carbon bond formation under mild conditions. nih.gov For example, triflic acid (TfOH) can mediate the reaction of quinone imine ketals with dicarbonyl compounds to achieve substituted benzofuran cores in high yields. nih.gov

The mechanism of these cyclizations typically involves the protonation of a substrate to form a reactive intermediate, such as an oxonium ion, which then undergoes intramolecular nucleophilic attack by the aryl ring. wuxiapptec.com Cascade reactions mediated by Brønsted acids have also been developed, allowing for the construction of complex benzofuran structures from simple precursors in a single step. For instance, a cascade reaction starting from bis[(trimethylsilyl)oxy]cyclobutene and various phenols provides a facile route to 3-(2-bromoethyl)benzofurans, which can be valuable intermediates. nih.govresearchgate.net

Innovative Functionalization and Derivatization Techniques Applied to this compound

Once the benzofuran core is established, innovative functionalization techniques are employed to introduce substituents and build molecular complexity. Direct C-H functionalization has become a particularly powerful strategy, as it avoids the need for pre-functionalized substrates.

Directed C–H Arylation Protocols for Substituent Introduction

Palladium-catalyzed direct C–H arylation is a premier tool for modifying the benzofuran skeleton, with a strong regioselective preference for the C-2 position. proquest.comnih.gov This method allows for the formation of 2-arylbenzofurans, which are prevalent in biologically active molecules, by coupling benzofurans with various arylating agents. proquest.com A robust method for the C-2 arylation of benzofuran has been developed that functions at room temperature using commercially available aryl iodides. nsf.gov This mild condition is significant as it tolerates a range of heat-sensitive functional groups. nsf.gov

The reaction often proceeds in the presence of a palladium catalyst, such as Pd(OAc)₂, and can utilize different aryl donors like triarylantimony difluorides, aryldiazonium salts, or aryl N-methyliminodiacetic acid (MIDA) boronates. proquest.commdpi.com The choice of oxidant, additives, and solvent can be tuned to optimize the reaction for specific substrates. proquest.commdpi.com

| Arylating Agent | Catalyst System | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Aryl Iodides | Pd Catalyst / HFIP | Room Temperature | Tolerates heat-sensitive groups; complete C-2 regioselectivity. | nsf.gov |

| Triarylantimony Difluorides | Pd(OAc)2 / CuCl2 | Aerobic, 80 °C, 1,2-DCE | Produces a variety of 2-arylbenzofurans in moderate-to-high yields. | proquest.comnih.govmdpi.com |

| Aryldiazonium Tetrafluoroborates | Pd(OAc)2 | - | Direct arylation at the C-2 position. | proquest.commdpi.com |

| Aryl N-methyliminodiacetic acid (MIDA) boronates | Pd-alkoxy catalysts / Benzoquinone | Acidic conditions | Effective for C-2 arylation. | proquest.commdpi.com |

Transamidation Chemistry for Elaboration of Benzofuraneacetic Acid Carboxamide Analogues

A highly modular and efficient route to access structurally elaborate C3-substituted benzofuran-2-carboxamides utilizes a combination of directed C–H arylation and subsequent transamidation chemistry. This strategy begins with a simple precursor like benzofuran-2-carboxylic acid, which is first coupled with an 8-aminoquinoline (B160924) (8-AQ) auxiliary. This directing group facilitates a palladium-catalyzed C–H arylation at the C3 position of the benzofuran scaffold with high efficiency.

Following the successful installation of various aryl and heteroaryl substituents at the C3 position, the crucial step involves the cleavage of the 8-AQ directing group and further diversification through a transamidation procedure. This is achieved via a highly efficient two-step, one-pot protocol. The C3-arylated benzofuran-2-carboxamide (B1298429) is first treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This step forms an intermediate N-acyl-Boc-carbamate, which is not isolated. Subsequently, an amine nucleophile is added to the mixture, resulting in the desired transamidated product in good to excellent yields.

This one-pot transamidation protocol is compatible with a wide range of primary and secondary amines, demonstrating its broad applicability for creating diverse libraries of benzofuran derivatives. For instance, the transamidation of a C3-arylated benzofuran product with various amines proceeded efficiently to deliver the corresponding carboxamide analogues. organic-chemistry.org If the corresponding carboxylic acid is desired, the 8-AQ auxiliary can be removed using conventional hydrolysis with sodium hydroxide (B78521) in ethanol. organic-chemistry.org

| Entry | Amine Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 1 | Pyrrolidine | 3a | 81 |

| 2 | Morpholine | 3b | 85 |

| 3 | Benzylamine | 3c | 72 |

| 4 | Cyclohexylamine | 3d | 75 |

| 5 | Aniline | 3e | 68 |

One-Pot Synthetic Protocols for Benzofuran Derivative Synthesis

One-pot multi-step procedures represent an efficient and facile approach for preparing complex benzofuran derivatives, minimizing the need for intermediate purification steps and reducing waste. A notable example is the one-pot, three-step synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. nih.govkab.ac.ug This method efficiently combines three distinct synthetic transformations in a single reaction vessel.

The process commences with a Williamson ether synthesis by reacting a substituted salicylaldehyde (B1680747) with a starting material such as ethyl 2-(bromomethyl)quinoline-3-carboxylate in the presence of potassium carbonate (K₂CO₃) in refluxing acetonitrile (B52724) (CH₃CN). nih.govkab.ac.ug Once this step is complete, the solvent is removed, and an ethanolic potassium hydroxide solution is added. This initiates the second step, the hydrolysis of the ester group at the C-3 position of the quinoline (B57606) ring. The final step, an intramolecular electrophilic cyclization, occurs as the mixture continues to reflux, forming the benzofuran ring. nih.govkab.ac.ug Acidification of the reaction mixture then yields the final carboxylic acid product.

This protocol has been successfully applied to a variety of substituted salicylaldehydes, demonstrating its utility in generating a range of complex benzofuran analogues in good yields. nih.govamanote.com

| Entry | Salicylaldehyde Substituent | Product | Yield (%) |

|---|---|---|---|

| 1 | H | 3a | 75 |

| 2 | 5-Br | 3b | 72 |

| 3 | 5-Cl | 3c | 70 |

| 4 | 5-NO₂ | 3d | 65 |

| 5 | 3,5-di-Cl | 3e | 68 |

| 6 | 3,5-di-Br | 3f | 66 |

Multi-Step Synthetic Strategies for this compound Analogues

Another versatile two-step synthesis is employed for the creation of 2-arylbenzofurans. This method involves a selective cross-pinacol-type coupling between a salicylaldehyde and an aromatic aldehyde, followed by an acid-promoted cyclization to form the benzofuran ring system. mdpi.com

More complex analogues, such as 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acids, are also synthesized via a multi-step process. The synthesis begins with the Friedländer condensation to create the quinoline core, followed by the one-pot, three-step sequence described previously (Williamson ether synthesis, hydrolysis, and cyclization) to append the benzofuran moiety. amanote.com These rational, step-wise approaches are fundamental in building complex molecular architectures based on the this compound scaffold.

Stereoselective Synthetic Approaches for Enantiomerically Pure Benzofuraneacetic Acid Derivatives

The synthesis of enantiomerically pure derivatives is crucial when developing compounds for biological applications. Stereoselective approaches to chiral 2-substituted benzofurans, which are structural precursors to certain chiral benzofuraneacetic acid derivatives, have been developed to address this need.

An effective and mild microwave-assisted route allows for the synthesis of chiral, optically active 2-substituted benzofurans directly from carboxylic acids without significant racemization. organic-chemistry.orglookchem.com This method is particularly useful for preparing α-alkyl-2-benzofuranmethanamines from N-protected α-amino acids. The process involves two main steps: the activation of the carboxylic acid's carboxyl group and a subsequent cyclization with a phosphonium (B103445) salt. organic-chemistry.org

The use of microwave irradiation accelerates the reaction, leading to high yields in shorter timeframes while preserving the optical purity of the chiral center. organic-chemistry.org The integrity of the stereocenter is a critical advantage of this method over traditional approaches that may require harsh conditions leading to racemization. This technique provides a practical and efficient pathway to access enantiomerically pure building blocks essential for the synthesis of specific stereoisomers of this compound derivatives. organic-chemistry.orglookchem.com

Computational Chemistry and Theoretical Investigations of 2 Benzofuraneacetic Acid

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or an approximation of it, these methods can elucidate the electronic distribution, molecular geometry, and reactivity of 2-Benzofuraneacetic acid.

Ab initio and Density Functional Theory (DFT) are two of the most powerful quantum chemical methods for the detailed characterization of molecular systems. Ab initio methods are based on first principles, without the use of empirical parameters, while DFT methods calculate the electron density of a system to determine its energy and other properties.

For molecules like this compound, DFT calculations, particularly using Becke's three-parameter Lee-Yang-Parr (B3LYP) functional combined with basis sets such as 6-31G(d) or 6-311G(d), are commonly employed for geometry optimization and the prediction of molecular properties. nih.gov These calculations can determine the most stable three-dimensional arrangement of atoms (optimized geometry), including bond lengths and angles.

Furthermore, these calculations provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive. For similar benzofuran (B130515) derivatives, DFT calculations have been successfully used to determine these parameters, providing a theoretical basis for understanding their chemical behavior.

Table 1: Representative Theoretical Data for Benzofuran Derivatives from DFT Calculations

| Parameter | Method/Basis Set | Calculated Value |

| Optimized Geometry | B3LYP/6-311G(d) | Bond lengths and angles determined |

| HOMO Energy | B3LYP/6-311G(d) | Typically in the range of -6.0 to -7.0 eV |

| LUMO Energy | B3LYP/6-311G(d) | Typically in the range of -1.0 to -2.0 eV |

| HOMO-LUMO Gap | B3LYP/6-311G(d) | Approximately 4.0 to 5.0 eV |

| Vibrational Frequencies | B3LYP/6-311G(d) | Calculated IR and Raman spectra |

Note: The data in this table are representative values for benzofuran derivatives and are intended to illustrate the type of information obtained from DFT calculations. Actual values for this compound would require specific calculations.

Semiempirical quantum chemistry methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a computationally less intensive alternative to ab initio and DFT methods. uni-muenchen.deucsb.edu These methods simplify the Hartree-Fock equations by using empirical parameters derived from experimental data. ucsb.edunih.gov This makes them particularly useful for exploring the conformational landscape and electronic properties of larger molecules or for performing initial, rapid screenings.

For this compound, semiempirical methods can be employed to:

Perform conformational analysis: By rotating the rotatable bonds, such as the one connecting the acetic acid side chain to the benzofuran ring, these methods can identify low-energy conformations and the potential energy barriers between them.

Calculate electronic properties: While less accurate than DFT, semiempirical methods can provide reasonable estimates of electronic properties like ionization potential and electron affinity, which are related to the HOMO and LUMO energies, respectively. researchgate.net

Determine heats of formation: These methods are parameterized to reproduce experimental heats of formation, providing valuable thermodynamic data. uni-muenchen.de

The primary advantage of semiempirical methods is their speed, allowing for the rapid assessment of a wide range of molecular conformations and derivatives. nih.gov

Computational methods can also predict the molecular and photophysical properties of this compound. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis spectra) of molecules. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. mdpi.com

Machine learning models are also emerging as powerful tools for the high-throughput prediction of UV-Vis spectra from molecular structures. nih.govnih.govmdpi.com These models are trained on large datasets of experimental spectra and can provide rapid predictions for new molecules. nih.govnih.govmdpi.com

Other molecular characteristics that can be computationally predicted include:

Polarizability: The ability of the electron cloud to be distorted by an external electric field.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the surface of the molecule, which helps in identifying regions that are prone to electrophilic or nucleophilic attack.

These computational predictions are invaluable for understanding the behavior of this compound in different environments and its potential for applications in materials science and photochemistry.

Molecular Modeling and Simulation Approaches in Benzofuraneacetic Acid Research

Molecular modeling and simulation techniques are essential for studying the interactions of this compound with biological systems and for understanding its dynamic behavior.

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). This method is crucial in drug discovery for identifying potential drug candidates and for understanding their mechanism of action.

For this compound, molecular docking can be used to predict its binding affinity and mode of interaction with various protein targets. For instance, given the structural similarities of some benzofuran derivatives to non-steroidal anti-inflammatory drugs (NSAIDs), cyclooxygenase (COX) enzymes are relevant targets. nih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the enzyme. physchemres.orgnih.gov

Table 2: Illustrative Molecular Docking Results for Benzofuran Derivatives with COX-2

| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

| 2-Arylbenzofuran derivative 1 | COX-2 (e.g., 5IKR) | -9.0 to -11.0 | TYR355, ARG513, SER530 |

| 2-Arylbenzofuran derivative 2 | COX-2 (e.g., 5IKR) | -8.5 to -10.5 | VAL523, PHE518, ARG120 |

| Celecoxib (Reference Drug) | COX-2 (e.g., 5IKR) | -10.0 to -12.0 | HIS90, ARG513, PHE518 |

Note: This table presents hypothetical yet realistic docking data for benzofuran derivatives against the COX-2 enzyme to illustrate the type of information obtained from such studies. The specific scores and interactions would vary depending on the exact ligand and docking protocol.

These studies can help to rationalize the biological activity of this compound and guide the design of new derivatives with improved potency and selectivity. rsc.org

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics, stability, and interactions of a molecule in a simulated environment, such as in water or a lipid bilayer. nih.gov

For this compound, MD simulations can be used to:

Assess conformational stability: By running simulations of the molecule in a solvent, one can observe its conformational fluctuations over time and determine the stability of different conformations.

Study solvation effects: MD simulations can provide a detailed picture of how the molecule interacts with solvent molecules, including the formation of hydrogen bonds with water. nih.gov

Investigate ligand-protein complex stability: If this compound is docked into a protein, MD simulations of the complex can be performed to assess the stability of the binding pose and to understand the dynamic nature of the interactions.

MD simulations provide a dynamic perspective that complements the static picture obtained from molecular docking, offering deeper insights into the behavior of this compound at the atomic level.

Pharmacophore Modeling for Ligand-Based Design and Lead Identification

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. nih.govnih.gov This approach focuses on identifying the essential structural features of a set of molecules that are responsible for their biological activity. A pharmacophore model represents the spatial arrangement of these features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net

For derivatives of the benzofuran scaffold, pharmacophore models can be generated from a series of known active compounds. nih.gov For instance, a study on benzofuran-1,2,3-triazole hybrids designed as potential Epidermal Growth Factor Receptor (EGFR) inhibitors generated a pharmacophore model with three essential features: two hydrogen bond acceptors and one hydrogen bond donor. nih.govnih.gov This model was then used as a 3D query to screen a virtual library of compounds, identifying new hits with the potential for improved binding affinity. nih.gov

The validation of a pharmacophore model is a critical step to ensure its ability to distinguish between active and inactive compounds. mdpi.com Methods like the Güner–Henry (GH) approach are employed for this purpose. A validated model with a high capacity to retrieve active compounds can be confidently used for virtual screening of large compound databases to identify novel lead structures for further development. mdpi.comjppres.com This strategy allows researchers to prioritize the synthesis and testing of compounds that are most likely to exhibit the desired biological activity, saving significant time and resources. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This technique is predicated on the principle that the biological activity of a compound is a function of its physicochemical properties and structural features. nih.govtandfonline.com

In the study of this compound analogues and other benzofuran derivatives, 2D and 3D-QSAR models have been successfully developed to predict various biological activities, including anticancer, antioxidant, and vasodilatory effects. nih.govnih.govresearchgate.net These models correlate molecular descriptors—numerical values that describe the chemical structure—with observed activity.

For example, a 2D-QSAR study on newly synthesized benzofuran-based vasodilators yielded a statistically significant model with a high squared correlation coefficient (R² = 0.816), indicating a strong correlation between the selected descriptors and the vasodilatory activity. nih.govmdpi.com The analysis identified key molecular descriptors that govern the bioactivity of these analogues. nih.govmdpi.com Similarly, a QSAR analysis of arylbenzofuran derivatives as histamine H3 antagonists identified descriptors related to the count and separation of specific atoms as important determinants for their activity.

The predictive power of a QSAR model is assessed through internal and external validation techniques. A robust and validated QSAR model can be used to predict the activity of newly designed, unsynthesized compounds, thereby guiding the optimization of lead molecules to enhance their potency and selectivity. mdpi.com

Below is a table summarizing the statistical results from a representative QSAR study on benzofuran derivatives.

| Parameter | Value | Description |

| N | 24 | Number of compounds in the dataset |

| n | 4 | Number of descriptors in the model |

| R² | 0.816 | Squared correlation coefficient (a measure of the goodness of fit) |

| R²cvOO | 0.731 | Cross-validated correlation coefficient (leave-one-out) |

| F | 21.103 | Fisher's F-test value (indicates the statistical significance of the model) |

| s² | 6.191 × 10⁻⁸ | Variance of the regression |

| Data derived from a 2D-QSAR study on active benzofuran-based vasodilators. nih.govmdpi.com |

Another study on arylbenzofuran derivatives as H3-receptor antagonists highlighted the contribution of specific descriptors to the biological activity.

| Descriptor | Contribution | Description |

| T_3_N_5 | 33% | Count of triple-bonded atoms separated from a nitrogen atom by five bonds. |

| T_C_C_7 | 27% | Count of carbon atoms separated from another carbon atom by seven bonds. |

| T_2_3_5 | 15% | Count of double-bonded atoms separated from a triple-bonded atom by five bonds. |

| T_C_N_1 | 11% | Count of carbon atoms separated from a nitrogen atom by one bond. |

| SsBrE-index | 13% | Electrotopological state index for bromine connected with a single bond. |

| Data from a QSAR analysis on arylbenzofuran derivatives for H3-receptor antagonistic activity. |

Chemical Similarity Network Analysis for Exploration of Chemical Space and Lead Identification

The exploration of chemical space—the vast ensemble of all possible molecules—is a central theme in drug discovery. nih.gov Chemical Similarity Network Analysis is a powerful computational tool that facilitates this exploration by organizing compounds based on their structural similarity. researchgate.net In these networks, molecules are represented as nodes, and edges connect pairs of molecules that share a predefined level of similarity. nih.gov

This approach allows for the visualization and analysis of large chemical datasets, helping to identify clusters of structurally related compounds, known as chemotypes. nih.gov For a scaffold like this compound, a similarity network can be constructed to explore its local chemical space. arxiv.org By mapping known active and inactive compounds onto this network, researchers can identify regions of the chemical space that are rich in desirable biological activities. nih.gov

The Chemical Similarity Network Analysis Pull-down (CSNAP) is an advanced application of this concept used for drug target prediction. researchgate.netnih.gov It works by identifying the consensus targets of a query molecule's nearest neighbors within the network. This method does not rely on absolute similarity values but rather on the network topology to infer potential biological targets. researchgate.net Such an approach is valuable for drug repurposing and for identifying off-target effects. By analyzing the network of benzofuran derivatives, it is possible to identify novel lead compounds and predict their potential biological targets, thereby guiding further experimental investigation. nih.gov

Application of Chemical Machine Learning in Materials and Drug Discovery Research

Machine learning (ML), a subset of artificial intelligence, is revolutionizing materials science and drug discovery by enabling the rapid analysis and modeling of complex, high-dimensional data. nih.govnih.gov These techniques are increasingly being applied to the this compound scaffold to accelerate the discovery of new molecules with desired properties. researchgate.netresearchgate.net

In drug discovery, ML models can be trained on large datasets of chemical structures and their associated biological activities to perform a variety of tasks. youtube.com This includes developing QSAR models, predicting absorption, distribution, metabolism, and excretion (ADME) properties, and identifying potential drug candidates through virtual screening of massive compound libraries. nih.govsciencedaily.com For instance, deep learning models can automatically extract relevant features from molecular structures, often outperforming traditional methods in predicting bioactivity. nih.gov

In materials science, ML is used to predict the properties of new materials and guide their synthesis. researchgate.net By training models on data from both successful and failed experiments, ML algorithms can learn the complex relationships between reaction conditions and product formation. friedler.net For compounds based on the this compound structure, ML could be used to predict properties relevant to materials science, such as thermal conductivity or porosity, and to suggest synthetic routes for novel organometallic frameworks or polymers. mdpi.com The integration of ML into the research pipeline offers a powerful, data-driven approach to navigate the vast chemical space and accelerate the development of new drugs and materials. nih.gov

Exploration of Biological Activities and Underlying Mechanistic Investigations of 2 Benzofuraneacetic Acid and Its Derivatives

Research on Auxin-Like Activity and Plant Growth Regulatory Pathways

2-Benzofuraneacetic acid is recognized within the broader class of synthetic auxins, which are analogues of the natural plant hormone indole-3-acetic acid (IAA). nih.gov The auxin-like activity of these compounds is central to their function as plant growth regulators. Research into synthetic auxins, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has provided a framework for understanding how molecules like this compound likely exert their effects on plant physiology through established auxin signaling pathways. uu.nl

The primary mechanism for auxin perception in plants involves the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. nih.govuu.nl In the presence of auxin, a co-receptor complex is formed between a TIR1/AFB protein and an Aux/IAA repressor protein. nih.gov This event targets the Aux/IAA protein for degradation, which in turn relieves the repression of Auxin Response Factors (ARFs), allowing for the transcription of auxin-responsive genes. nih.gov

Synthetic auxins, including 2,4-D, function through this same TIR1/AFB-mediated signaling pathway. uu.nl The binding affinity of different auxin analogues to this co-receptor system can vary, influencing their biological activity. nih.gov For instance, 2,4-D demonstrates a preference for the TIR1 receptor over the AFB5 receptor. nih.gov Molecular dynamics simulations have shown that the classification of 2,4-D analogues as active or inactive directly correlates with their binding characteristics, such as enthalpy and distance, to the TIR1 receptor. uu.nl It is through this molecular recognition at the receptor level that this compound and its derivatives are thought to initiate the cascade of events leading to a physiological response in plants.

The biological activity of an auxin-like molecule is intrinsically linked to its chemical structure. Early research established that for a molecule to possess auxin activity, it generally requires a ring system with a double bond, a side chain, and a carboxyl group, all arranged with a specific spatial relationship. nih.gov Studies on libraries of synthetic auxins have further refined these principles, demonstrating how specific substitutions can dramatically alter activity.

Research on analogues of 2,4-D has provided significant insight into these structure-activity relationships, which can be extrapolated to other auxin-like compounds. uu.nlnih.gov A halogen substituent at the 4-position of the aromatic ring was found to be important for high auxinic activity, while a halogen at the 3-position tended to reduce activity. nih.gov Furthermore, the carboxylate side chain can tolerate small substitutions, and extending this chain with an even number of carbons is also permissible for maintaining activity. nih.gov These findings underscore a strong correlation between a compound's ability to induce a biological effect, such as somatic embryogenesis, and its auxinic activity as defined by receptor binding and gene expression. uu.nlnih.gov

Table 1: Structure-Activity Relationship of Auxin Analogues

| Structural Feature | Impact on Auxinic Activity | Reference |

|---|---|---|

| Ring System with Double Bond | Essential for activity | nih.gov |

| Carboxylic Acid Side Chain | Essential for activity | nih.gov |

| Halogen at 4-Position of Ring | Important for high activity | nih.gov |

| Halogen at 3-Position of Ring | Results in reduced activity | nih.gov |

| Small Substitution on Side Chain | Generally tolerated | nih.gov |

Studies on auxin-inhibiting substances have also shed light on the structural requirements for growth regulation. For example, in studies of benzoxazolinone derivatives, which can antagonize auxin action, the length of an alkoxy side chain at the C-6 position was shown to modulate the inhibition of auxin-induced growth in maize coleoptile segments. plu.mx This demonstrates that the same structural core can be modified to either promote or inhibit auxin-related growth effects, highlighting the sensitivity of plant tissue responses to the precise chemical structure of the regulatory molecule.

Mechanistic Investigations of Antifungal Effects and Structural Determinants of Activity

The benzofuran (B130515) scaffold is a core component of numerous synthetic and natural compounds that exhibit significant antifungal properties. nih.gov Research into these derivatives aims to elucidate their mechanisms of action and identify the specific structural features that confer potent activity against pathogenic fungi.

A key mechanism implicated in the antifungal action of some benzofuran-based compounds is the disruption of calcium homeostasis. nih.gov The synthetic drug amiodarone, which is based on a benzofuran ring system, exhibits potent, broad-spectrum antifungal activity. nih.gov Mechanistic studies revealed that amiodarone's fungicidal effect involves the mobilization of intracellular calcium (Ca2+). nih.gov

When fungi encounter external stress, calcium channels in the plasma membrane can be activated, leading to a rapid influx of Ca2+. nih.gov This increase in cytosolic calcium is a critical signal that, when properly regulated, helps the cell respond to stress. nih.gov However, compounds that cause an uncontrolled increase in cytoplasmic Ca2+ can disrupt essential cellular processes, leading to cell death. While some synthesized benzofuran derivatives did not directly induce calcium fluxes on their own, they were found to augment the amiodarone-elicited calcium flux into the cytoplasm. nih.gov This suggests that the antifungal activity of this class of compounds involves, at least in part, changes in cytoplasmic calcium concentration, potentially by sensitizing or directly interacting with the cellular machinery that governs calcium transport and signaling. nih.gov

The antifungal potency of benzofuran derivatives is highly dependent on their specific chemical structure, including the nature and position of various substituents. rsc.org Structure-activity relationship (SAR) studies have identified several key determinants of activity.

It has been observed that the antimicrobial activity of benzofuran derivatives often depends more on the substitution pattern at the heterocyclic furan ring than at the aromatic benzene ring. rsc.org The introduction of certain functional groups can dramatically enhance efficacy. For example, the conversion of methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate into its dibromo derivative, methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate, led to a drastic increase in antifungal activity. nih.gov This highlights the significant role of halogenation in improving potency. Additionally, SAR studies have revealed that features such as a hydroxyl group at the C-6 position can be essential for the antibacterial activity of some benzofuran derivatives. rsc.org

Table 2: Correlation of Structural Features of Benzofuran Derivatives with Antifungal Activity

| Structural Modification | Effect on Antifungal/Antimicrobial Activity | Reference |

|---|---|---|

| Substitution on Furan Ring | Appears to be more critical than substitution on the benzene ring | rsc.org |

| Bromination | Drastically increased antifungal activity in a specific derivative | nih.gov |

| Hydroxyl Group at C-6 | Found to be essential for the antibacterial activity of certain derivatives | rsc.org |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) |

| This compound |

| Amiodarone |

| Auxin Response Factors (ARFs) |

| Indole-3-acetic acid (IAA) |

| Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate |

| Methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate |

| Naphthalene acetic acid (NAA) |

Modulation of Enzyme Activity: Carbonic Anhydrase Inhibition Studies

Derivatives of this compound have been investigated for their potential to inhibit various isoforms of human carbonic anhydrase (hCA), a family of metalloenzymes crucial for numerous physiological processes.

Inhibitory Profiles against Cytosolic Human Carbonic Anhydrase Isoforms (hCA I, hCA II)

Research into novel benzofuran-based compounds, including sulphonamides and carboxylic acid derivatives, has demonstrated their ability to inhibit the cytosolic isoforms hCA I and hCA II. For instance, a series of benzofuran-based sulphonamides showed inhibitory activities against hCA I with inhibition constants (Kᵢs) in the range of 37.4–4625 nM, and against hCA II with Kᵢs ranging from 12.3–888.2 nM nih.gov. Similarly, benzofuran-based carboxylic acid derivatives have been evaluated, showing varied inhibitory potential against these cytosolic isoforms. Certain structural modifications, such as the placement of a carboxylic acid group, were found to influence the inhibitory activity against hCA I nih.gov.

Table 1: Inhibitory Activity of Benzofuran Derivatives against hCA I and hCA II

| Compound Type | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |

|---|---|---|

| Benzofuran-based Sulphonamides | 37.4–4625 | 12.3–888.2 |

| Benzofuran-based Carboxylic Acids | Varied | Varied |

Data sourced from multiple studies on benzofuran derivatives.

Selective Inhibition of Cancer-Related Human Carbonic Anhydrase Isoforms (hCA IX, hCA XII)

A significant focus of research has been the selective inhibition of tumor-associated hCA isoforms, IX and XII, which are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment. Novel benzofuran-based sulphonamides have demonstrated potent and selective inhibition of these cancer-related isoforms. One study reported that arylsulfonehydrazone derivatives of benzofuran exhibited Kᵢs in the range of 10.0–97.5 nM for hCA IX and 10.1–71.8 nM for hCA XII nih.gov. These compounds displayed excellent selectivity towards hCA IX and XII over the cytosolic isoforms hCA I and II nih.gov.

Furthermore, benzofuran-containing carboxylic acid derivatives have also been identified as submicromolar inhibitors of hCA IX, with a selective inhibitory profile against the target hCA IX over the off-target isoforms hCA I and II nih.gov. The development of isoform-selective inhibitors is a critical goal in cancer therapy to minimize off-target effects.

Table 2: Inhibitory Activity and Selectivity of Benzofuran Derivatives against hCA IX and hCA XII

| Compound Type | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) | Selectivity over hCA I/II |

|---|---|---|---|

| Arylsulfonehydrazones | 10.0–97.5 | 10.1–71.8 | Excellent |

| Carboxylic Acid Derivatives | Submicromolar | 0.88–3.4 µM | Good |

Data highlights the promising selectivity of these compounds for cancer-related isoforms.

Molecular Interactions within Carbonic Anhydrase Active Sites

The inhibitory mechanism of these compounds involves interactions with the active site of the carbonic anhydrase enzyme. The active site contains a zinc ion that is essential for catalysis uws.ac.uk. For classical inhibitors like sulfonamides, the R-SO₂NH₂ group typically binds to the Zn²⁺ ion researchgate.net. In the case of carboxylic acid-based inhibitors, interactions can occur with residues at the entrance of the active site cavity nih.gov. These interactions can include hydrogen bonds with amino acid residues such as Thr199 and van der Waals interactions with residues like Gln92, Val121, and Leu198, which stabilize the inhibitor within the active site. The specific binding mode and interactions determine the inhibitory potency and isoform selectivity of the compound.

Targeted Inhibition of Kinase Pathways: Pim-1 Kinase Research

The Pim-1 kinase, a serine/threonine kinase, is a proto-oncogene that is overexpressed in various cancers and plays a role in cell survival and proliferation. Consequently, it has emerged as an attractive target for cancer therapy.

Analysis of Binding Modes within Pim-1 Kinase Active Sites

Computational studies using molecular docking have been employed to investigate the binding modes of benzofuran-2-carboxylic acids within the active site of Pim-1 kinase nih.gov. These analyses have revealed that the inhibitors form significant interactions with key residues in the ATP-binding pocket. X-ray crystallography of inhibitor/Pim-1 binding complexes has confirmed important salt-bridge and hydrogen bond interactions mediated by the carboxylic acid and amino groups of the benzofuran-2-carboxylic acid derivatives nih.gov. These interactions are crucial for the stable binding and effective inhibition of the kinase.

Structural Requirements for Potent Pim-1 Kinase Inhibition

The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors has been guided by fragment-based screening and structure-guided medicinal chemistry nih.gov. Research has shown that compounds with optimal basicity and a specific distance between the acidic and basic groups exhibit the most favorable interactions with the active site residues of Pim-1 kinase nih.gov. For instance, certain exemplified compounds have demonstrated potent inhibition against both Pim-1 and Pim-2 in enzyme assays nih.gov. The selectivity of these compounds for the Pim kinase family over other kinases is a key aspect of their therapeutic potential nih.gov. These findings underscore the importance of the benzofuran-2-carboxylic acid scaffold in designing potent and selective Pim-1 kinase inhibitors.

Studies on Antiproliferative Effects in Cancer Cell Lines

Benzofuran derivatives have demonstrated significant potential as antiproliferative agents, capable of inducing cell cycle arrest and programmed cell death in various cancer cell lines. These effects are often mediated through complex signaling pathways, highlighting the therapeutic promise of this class of compounds.

Numerous studies have shown that derivatives of benzofuran can halt the proliferation of cancer cells by inducing cell cycle arrest, frequently at the G2/M phase. nih.govrsc.orgnih.govmanipal.edu This disruption of the cell division process is a key mechanism behind their anticancer activity.

A novel synthetic benzofuran lignan derivative, designated as Benfur, has been shown to effectively arrest Jurkat T lymphocytes in the G2/M phase of the cell cycle. nih.gov This effect was observed to be p53-dependent, indicating that the tumor suppressor protein p53 plays a crucial role in the cellular response to this compound. nih.gov The arrest was significant at concentrations as low as 100 nM, with approximately 66% of the live cell population accumulating in the G2/M phase. nih.gov This G2/M arrest was accompanied by an increase in the expression of p21 and p27, which are key regulators of cell cycle progression. nih.gov

Further research on other benzofuran derivatives has corroborated these findings. For instance, a benzofuran derivative, compound 12 , was found to induce G2/M phase arrest in SiHa and HeLa cervical cancer cells. rsc.org Similarly, a benzofuran-isatin conjugate, Compound 5a , prompted a G0/G1 phase arrest in HT29 colorectal adenocarcinoma cells. frontiersin.org The varied effects on different cell lines suggest that the specific molecular structure of the benzofuran derivative and the genetic background of the cancer cells influence the exact phase of cell cycle arrest.

| Compound | Cell Line | Effect | Key Findings |

|---|---|---|---|

| Benfur | Jurkat T lymphocytes | G2/M Arrest | p53-dependent; increased p21 and p27 expression. nih.govnih.gov |

| Compound 12 | SiHa and HeLa | G2/M Arrest | Demonstrates antiproliferative activity in cervical cancer cells. rsc.org |

| Compound 5a | HT29 | G0/G1 Arrest | Shows cell-line specific cell cycle arrest. frontiersin.org |

In addition to halting the cell cycle, benzofuran derivatives are potent inducers of apoptosis, or programmed cell death, in cancer cells. nih.govrsc.org This is a critical mechanism for eliminating malignant cells and is a primary endpoint in the evaluation of many anticancer drugs.

The benzofuran lignan derivative, Benfur, has been demonstrated to induce apoptosis in Jurkat T-cells, which is correlated with its ability to cause G2/M arrest. nih.gov The induction of apoptosis by Benfur is largely dependent on the p53 status of the cells, with p53-positive cells showing a greater apoptotic response. nih.gov Mechanistically, benzofuran derivatives have been found to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent cleavage of poly (ADP-ribose) polymerase (PARP). rsc.org

For example, a series of benzofuran-2-acetic methyl ester derivatives were shown to induce apoptosis in breast cancer cells irrespective of their estrogen receptor status. These compounds transcriptionally enhanced the expression of the cyclin-dependent kinase inhibitor p21Cip/WAF1 in a p53-independent manner. mdpi.com Furthermore, novel benzofuran-isatin conjugates have been developed that induce apoptosis in colon cancer cells. nih.gov For instance, compound 5d exhibited excellent broad-spectrum activity against a panel of 55 human cancer cell lines. nih.gov Mechanistic studies revealed that these conjugates deregulate apoptosis-related proteins, leading to cell death. nih.gov Another study on a benzofuran derivative, 26 , showed it induced apoptosis and increased caspase-3 levels by 5.7-fold in cancer cells. rsc.org

| Compound/Derivative | Cell Line(s) | Apoptotic Mechanism | Key Findings |

|---|---|---|---|

| Benfur | Jurkat T-cells | p53-dependent | Correlated with G2/M arrest. nih.gov |

| Benzofuran-2-acetic methyl esters | Breast cancer cells | p53-independent | Upregulation of p21Cip/WAF1. mdpi.com |

| Compound 26 | HePG2, HCT-116, MCF-7, PC3, HeLa | Caspase activation | Increased caspase-3 levels by 5.7-fold. rsc.org |

| Benzofuran-isatin conjugates (e.g., 5d) | Colon cancer cells | Deregulation of apoptosis-related proteins | Broad-spectrum antiproliferative activity. nih.gov |

Research into Benzofuran Analogues as Modulators of Biological Pathways Relevant to Cardiac Function

Recent research has identified benzofuran analogues as potent modulators of the cardiac sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a), a key protein in calcium cycling within cardiomyocytes. acs.orgnih.govnih.gov Impaired SERCA2a activity is a characteristic of heart failure, making it a promising therapeutic target. acs.orgnih.govnih.gov

A comprehensive structure-activity relationship (SAR) investigation has led to the discovery of several indoline, benzofuran, and benzodioxole analogs that act as potent SERCA2a activators. acs.orgnih.govnih.gov These compounds have been shown to increase the ATPase activity of SERCA2a by up to 57%, with EC₅₀ values in the range of 0.7 to 9 μM. acs.orgnih.govnih.gov This activation of SERCA2a is thought to improve cardiac function by enhancing the reuptake of calcium into the sarcoplasmic reticulum during diastole, thereby improving myocardial relaxation. acs.orgnih.govnih.gov

Interestingly, the activation of SERCA2a by these small molecules was found to be inversely correlated with Ca²⁺ affinity, suggesting that the stimulation of the pump's activity may come at the expense of calcium binding. acs.orgnih.gov This research provides a strong chemical framework for the development of next-generation therapies targeting SERCA2a for the treatment of heart failure. acs.orgnih.govnih.gov

| Compound Class | Target | Effect | Potency (EC₅₀) | Maximal Activation |

|---|---|---|---|---|

| Benzofuran analogues | SERCA2a | Activation | 0.7 - 9 μM | ~57% increase in ATPase activity |

Investigation of Potential Anti-inflammatory and Fibrinolytic Properties of Benzofuran Derivatives

Benzofuran derivatives have been recognized for their significant anti-inflammatory properties, which are attributed to their ability to modulate key inflammatory pathways. mdpi.comnih.govmdpi.com Additionally, there is emerging evidence suggesting their potential role in fibrinolysis.

The anti-inflammatory effects of benzofuran derivatives are mediated through the inhibition of pro-inflammatory molecules. For instance, certain aza-benzofuran compounds have been shown to inhibit the release of nitric oxide (NO) in lipopolysaccharide-stimulated macrophages, with IC₅₀ values as low as 16.5 μM. mdpi.com Other studies have demonstrated that benzofuran hybrids can down-regulate the secretion of other pro-inflammatory factors such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.com The underlying mechanism for these effects often involves the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation. mdpi.com Two new benzofuran derivatives isolated from Liriope spicata var. prolifera also exhibited significant inhibitory activity against neutrophil respiratory burst, with IC₅₀ values of 4.15 and 5.96 μM. nih.gov

Regarding their fibrinolytic potential, research has pointed to the involvement of the urokinase-type plasminogen activator (uPA) system. nih.gov The uPA system is crucial for the breakdown of blood clots and is also implicated in cancer cell invasion and metastasis. nih.gov Some benzofuran derivatives are being investigated for their ability to target the uPA system, which could have implications for both antithrombotic and anticancer therapies. nih.gov

| Compound/Derivative | Activity | Mechanism/Target | Potency (IC₅₀) |

|---|---|---|---|

| Aza-benzofurans (e.g., Compound 4) | Anti-inflammatory | Inhibition of Nitric Oxide release | 16.5 μM mdpi.com |

| Piperazine/benzofuran hybrid (e.g., Compound 5d) | Anti-inflammatory | Inhibition of NO, COX-2, TNF-α, IL-6; Inhibition of NF-κB and MAPK pathways | 52.23 μM (for NO inhibition) mdpi.com |

| Benzofuran derivatives from Liriope spicata | Anti-inflammatory | Inhibition of neutrophil respiratory burst | 4.15 - 5.96 μM nih.gov |

| Amiloride-based benzofuran derivatives | Potential Fibrinolytic | Inhibition of urokinase-type plasminogen activator (uPA) | Not specified |

Characterization of Antitubercular Activity through Chorismate Mutase Inhibition Research

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents with new mechanisms of action. nih.govmdpi.com Benzofuran derivatives have been identified as a promising class of compounds in this regard. nih.govmdpi.com One of the potential targets for these compounds is chorismate mutase, an essential enzyme in the shikimate pathway of M. tuberculosis. nih.govnih.gov

The shikimate pathway is responsible for the biosynthesis of aromatic amino acids, which are vital for the survival of the bacterium. nih.gov Since this pathway is absent in humans, it represents an attractive target for the development of selective antitubercular drugs. nih.gov Mycobacterium tuberculosis chorismate mutase (MtbCM) catalyzes the conversion of chorismate to prephenate, a key step in the synthesis of phenylalanine and tyrosine. nih.gov Inhibition of MtbCM could therefore starve the bacterium of these essential amino acids. nih.gov

While direct inhibition of MtbCM by this compound derivatives is an area of active investigation, broader studies have confirmed the antitubercular potential of the benzofuran scaffold. A number of benzofuro[2,3-b]quinoline derivatives have exhibited significant activity against the growth of M. tuberculosis, with minimum inhibitory concentration (MIC) values of less than 0.20 µg/mL. nih.gov For instance, 11-methoxybenzofuro[2,3-b]quinoline and 11-dimethylaminobenzofuro[2,3-b]quinoline have shown potent anti-TB activity with low cytotoxicity. nih.gov These findings underscore the potential of benzofuran derivatives as a basis for the development of new antitubercular drugs targeting chorismate mutase or other essential enzymes in M. tuberculosis. nih.govmdpi.comnih.gov

| Compound/Derivative | Target/Pathway | Activity | Potency (MIC) |

|---|---|---|---|

| 11-methoxybenzofuro[2,3-b]quinoline | Mycobacterium tuberculosis | Antitubercular | <0.20 µg/mL |

| 11-dimethylaminobenzofuro[2,3-b]quinoline | Mycobacterium tuberculosis | Antitubercular | <0.20 µg/mL |

Strategic Role of 2 Benzofuraneacetic Acid in Medicinal Chemistry and Lead Compound Discovery

Methodologies for Lead Compound Identification in Drug Discovery Research

The initial step in drug discovery is the identification of "lead" compounds, which are molecules that exhibit a desired biological activity and serve as the foundation for further development. danaher.comaragen.com Various computational and experimental techniques are employed to identify these initial leads from large chemical libraries. aragen.com

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds against a specific biological target to identify "hits". aragen.com This automated process allows researchers to quickly sift through thousands or even millions of molecules to find those that demonstrate activity. While direct HTS campaigns on 2-benzofuraneacetic acid itself are not extensively detailed in the provided research, this methodology is a standard approach for screening compound libraries that would include such scaffolds to identify initial hits for various therapeutic targets. danaher.comaragen.com

Virtual screening utilizes computational methods to screen large compound databases and identify molecules that are likely to bind to a drug target. danaher.comnih.gov This in silico approach is faster and more cost-effective than physical screening. patsnap.com Techniques like molecular docking predict the binding orientation and affinity of a molecule to a target protein. nih.govpatsnap.com Pharmacophore modeling is another strategy that identifies the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov These models are then used as queries to search for novel, structurally diverse compounds in databases that could possess the desired activity. nih.gov This strategy has been successfully applied to identify inhibitors for various enzymes by searching for compounds that match the pharmacophoric features of known active molecules. nih.gov

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. This approach begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. mdpi.comnih.gov These initial fragment hits are then chemically elaborated or linked together to create more potent, lead-like molecules. cfbd.org.aulatrobe.edu.au

A notable example involves the use of FBDD to target the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli (EcDsbA), a critical enzyme for the folding of virulence factors in many pathogenic bacteria. mdpi.comnih.gov Biophysical screening of a fragment library identified 2-(6-bromobenzofuran-3-yl)acetic acid as a hit with millimolar affinity for EcDsbA. mdpi.comnih.gov This fragment served as the starting point for a structure-based drug design campaign to develop a novel class of EcDsbA inhibitors as potential anti-virulence compounds. mdpi.comnih.gov

| Fragment Hit | Target | Initial Affinity (KD) | Screening Method |

| 2-(6-bromobenzofuran-3-yl)acetic acid | E. coli DsbA (EcDsbA) | High mM | Biophysical Screening (NMR) |

Bioassays are essential for confirming the activity of hits identified through screening and for quantifying their potency. In the development of benzofuran-based inhibitors, several biophysical and biochemical assays are employed. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Heteronuclear Single Quantum Coherence (HSQC) NMR titration experiments, is used to confirm fragment binding and determine dissociation constants (KD). latrobe.edu.aunih.gov X-ray crystallography provides detailed, atomic-level information on how the compounds bind to the target protein, revealing key interactions and guiding further structural modifications. mdpi.comnih.govlatrobe.edu.au In vitro enzyme inhibition assays are then used to measure how effectively the compounds inhibit the biological function of the target, such as the oxidation activity of DsbA. nih.gov

Lead Optimization Strategies Based on Structural Modification

Once a lead compound is identified, the lead optimization phase begins. This iterative process involves systematically modifying the chemical structure of the lead to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing toxicity. danaher.compatsnap.com

Structure-Activity Relationship (SAR) analysis is a fundamental strategy where researchers study how changes in a molecule's structure affect its biological activity. patsnap.com In the case of the benzofuran (B130515) hit against EcDsbA, chemical elaboration was performed at various positions around the scaffold. mdpi.comnih.gov For example, substituted phenyl groups were introduced at the 5- and 6-positions of the benzofuran ring using Suzuki-Miyaura coupling to probe the hydrophobic binding groove of the enzyme. nih.gov These modifications led to analogues with improved binding affinity in the high micromolar to low millimolar range. nih.govnih.gov

| Lead Compound/Scaffold | Modification Strategy | Goal of Optimization |

| 2-(6-bromobenzofuran-3-yl)acetic acid | Chemical elaboration at C-2, C-5, and C-6 positions | Improve binding affinity for EcDsbA |

| (2,3-dihydro-1-benzofuran-3-yl)acetic acid | Addition of polar functional groups | Lower lipophilicity, improve pharmacokinetic profile |

Design and Synthesis of Novel Chemical Entities Based on the this compound Scaffold

The versatility of the benzofuran scaffold allows for its use in the design and synthesis of novel chemical entities with diverse biological activities. unife.it By applying a pharmacophore fusion strategy, researchers can combine the benzofuran core with other pharmacophores to create hybrid molecules with dual or enhanced activity. nih.govmdpi.com

For instance, novel 2-aroyl benzofuran-based hydroxamic acids have been designed as potential dual inhibitors of tubulin and histone deacetylase (HDAC). nih.govmdpi.com This was achieved by introducing N-hydroxyacrylamide or N-hydroxypropiolamide moieties at the 5-position of the 2-aroylbenzo[b]furan skeleton. nih.gov The synthesis of these complex molecules often involves multi-step processes, utilizing reactions like Sonogashira coupling to attach different functional groups to the benzofuran core. mdpi.com Similarly, hybrid compounds combining the 2-benzylbenzofuran scaffold with an imidazole (B134444) ring have been synthesized and evaluated as potent anticancer agents. nih.gov These studies demonstrate the utility of the benzofuran scaffold in generating novel compounds with significant therapeutic potential. nih.govnih.gov

| Base Scaffold | Synthetic Strategy | Resulting Compound Class | Therapeutic Target |

| 2-aroylbenzo[b]furan | Pharmacophore fusion, Sonogashira coupling | 2-Aroyl benzofuran-based hydroxamic acids | Tubulin/HDAC |

| 2-benzylbenzofuran | Hybridization with imidazole | Imidazole-2-benzylbenzofuran hybrids | Cancer cell lines |

Structure-Based and Ligand-Based Drug Design Approaches

The benzofuran scaffold, a key structural component of this compound, is a versatile starting point in medicinal chemistry for the development of novel therapeutic agents. Both structure-based and ligand-based drug design approaches have been effectively utilized to explore and optimize benzofuran derivatives for various biological targets.

Structure-Based Drug Design (SBDD) leverages the three-dimensional structural information of a biological target, typically a protein or enzyme, to design molecules that can bind to it with high affinity and specificity. In the context of benzofuran-containing compounds, SBDD has been instrumental in the development of inhibitors for a range of enzymes. For instance, molecular docking studies have been employed to investigate the binding modes of benzofuran derivatives within the active sites of enzymes like cyclooxygenase-2 (COX-2). These computational models help in understanding the key interactions between the ligand and the protein, guiding the rational design of more potent and selective inhibitors.

One notable application of SBDD involves the design of benzofuran-based thiosemicarbazides as quorum sensing inhibitors in Pseudomonas aeruginosa. Molecular docking studies of these compounds revealed promising interactions with the essential amino acids in the binding pockets of the target protein. Further molecular dynamics analysis of lead compounds has shown superior binding characteristics compared to the native inhibitor, highlighting the potential of the benzofuran scaffold in developing novel antivirulence agents nih.gov.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that are known to interact with the target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity.

For benzofuran derivatives, LBDD approaches such as Quantitative Structure-Activity Relationship (QSAR) studies are valuable. QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can then be used to predict the activity of newly designed analogs, thereby prioritizing the synthesis of the most promising candidates. Pharmacophore modeling, another LBDD technique, helps in identifying the crucial chemical features of benzofuran derivatives responsible for their interaction with a particular target. This information is then used to design new molecules with improved potency and selectivity.

The following table summarizes the application of these design approaches to benzofuran-related compounds:

| Drug Design Approach | Application to Benzofuran Derivatives | Key Outcomes |

| Structure-Based Drug Design (SBDD) | - Molecular docking of benzofuran derivatives into enzyme active sites (e.g., COX-2).- Design of quorum sensing inhibitors for P. aeruginosa. | - Elucidation of binding modes.- Rational design of potent and selective inhibitors.- Identification of novel antivirulence agents. |

| Ligand-Based Drug Design (LBDD) | - Development of QSAR models for activity prediction.- Pharmacophore modeling to identify key structural features. | - Prediction of biological activity for new analogs.- Guidance for lead optimization.- Discovery of novel active compounds. |

Targeted Research for Macromolecular Targets

The benzofuran nucleus, as found in this compound, has been the subject of targeted research against various macromolecular targets implicated in a range of diseases. The inherent structural features of the benzofuran scaffold make it a suitable framework for designing inhibitors of specific enzymes and modulators of receptor function.

One of the significant areas of investigation for benzofuran derivatives is in the realm of inflammatory pathways. Specifically, 2-arylbenzofurans have been identified as inhibitors of cyclooxygenase-2 (COX-2) , a key enzyme in the inflammatory cascade. In-depth studies combining molecular docking and enzymatic assays have provided insights into the binding mode of these compounds within the COX-2 active site, revealing crucial structural requirements for enhanced enzyme inhibition mdpi.com. The benzofuran moiety is considered an isostere of indole, a component of several known anti-inflammatory agents, which further supports its potential in this therapeutic area mdpi.com.

Another important enzyme target for benzofuran derivatives is 5-lipoxygenase (5-LOX) , which is involved in the biosynthesis of leukotrienes, potent mediators of inflammation. A series of 2-substituted benzofuran hydroxamic acids have been synthesized and evaluated as potent inhibitors of this enzyme nih.gov.

Beyond inflammatory enzymes, benzofuran-based molecules have been investigated as potential anticancer agents. Their mechanism of action can involve targeting various macromolecular components of cancer cells. For example, certain benzofuran derivatives have shown the ability to inhibit the signaling of the mammalian target of rapamycin (B549165) (mTOR) , a crucial regulator of cell growth and proliferation.

The table below provides a summary of some macromolecular targets of benzofuran derivatives and the corresponding therapeutic potential:

| Macromolecular Target | Therapeutic Area | Research Findings |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | 2-Arylbenzofurans demonstrate inhibitory activity, with molecular docking studies revealing key binding interactions mdpi.com. |

| 5-Lipoxygenase (5-LOX) | Anti-inflammatory | 2-Substituted benzofuran hydroxamic acids act as potent inhibitors nih.gov. |

| Mammalian Target of Rapamycin (mTOR) | Anticancer | Certain benzofuran derivatives have been identified as novel inhibitors of mTOR signaling. |

| Quorum Sensing Receptors (e.g., in P. aeruginosa) | Antibacterial (Antivirulence) | Benzofuran-based compounds have been designed to inhibit quorum sensing, thereby reducing bacterial virulence nih.gov. |

Future Research Trajectories and Interdisciplinary Perspectives

Emerging Synthetic Technologies for Efficient Access to 2-Benzofuraneacetic Acid Derivatives

The development of efficient and sustainable synthetic methods is crucial for exploring the therapeutic potential of this compound derivatives. Traditional methods are increasingly being replaced by innovative technologies that offer higher yields, shorter reaction times, and improved safety profiles.

One of the most significant advancements is the use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to drastically reduce reaction times for the synthesis of benzofuran-2-carboxylic acids, a closely related precursor to the target compound. For instance, the microwave-assisted Perkin rearrangement of 3-halocoumarins can produce benzofuran-2-carboxylic acids in as little as 5 minutes, compared to several hours required for conventional heating methods. nih.govnih.gov This expedited synthesis allows for the rapid generation of a library of derivatives for biological screening. scispace.com

Flow chemistry represents another powerful tool for the synthesis of benzofuran (B130515) derivatives. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety, particularly for highly exothermic or hazardous reactions. A practical flow chemical synthesis of benzofurans starting from nitroalkanes and O-acetyl salicylaldehydes has been reported, demonstrating the feasibility of this technology for constructing the core benzofuran scaffold. researchgate.net